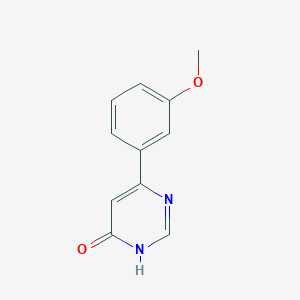

6-(3-Methoxyphenyl)pyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1239736-95-8 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) |

InChI Key |

ZBVZWLIFRDRQNC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NC=N2 |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-(3-Methoxyphenyl)pyrimidin-4-ol: Structure, Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(3-Methoxyphenyl)pyrimidin-4-ol, a heterocyclic organic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This document details the chemical structure, physicochemical properties, proposed synthesis, and potential biological activities of this compound, supported by data from related compounds and general synthetic methodologies. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key synthetic and analytical procedures are provided. Furthermore, this guide includes mandatory visualizations of chemical structures and a proposed synthetic workflow using the Graphviz (DOT language) format.

Chemical Structure and Identification

This compound is a derivative of pyrimidin-4-ol, where a 3-methoxyphenyl group is attached to the 6th position of the pyrimidine ring. The presence of the pyrimidine core, a key pharmacophore, suggests potential for diverse biological interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. (3-{[6-(2-Methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide | C18H18N4O3S | CID 25104564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e) | C15H18N2O5 | CID 91899694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-({[4-(Methyloxy)phenyl]methyl}oxy)-3-pyridinol | C13H13NO3 | CID 59557193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cymitquimica.com [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(3-Methoxyphenyl)pyrimidin-4-ol and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Identifiers and Chemical Properties (By Analogy)

While a specific CAS number for 6-(3-Methoxyphenyl)pyrimidin-4-ol is not found, identifiers for structurally similar compounds are available. These provide a basis for understanding the chemical space of this molecule.

| Identifier Type | Value (Analogous Compounds) | Source |

| CAS Number | 1700029-04-4 (for 6-(3-Fluoro-4-methoxyphenyl)pyrimidin-4-ol) | BLDpharm[1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | (Calculated) |

| Molecular Weight | 202.21 g/mol | (Calculated) |

| IUPAC Name | This compound | (Systematic) |

| SMILES | COc1cccc(c1)c2cc[nH]c(=O)n2 | (Predicted) |

| InChI | InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) | (Predicted) |

Experimental Protocols: Synthesis of 6-Arylpyrimidin-4-ols

The synthesis of 6-arylpyrimidin-4-ols can be achieved through a one-pot reaction, which is an efficient method for this class of compounds.[2]

One-Pot Synthesis of 6-Arylpyrimidin-4-ols [2]

This protocol describes a general method that can be adapted for the synthesis of this compound.

Materials:

-

Alkyl 3-oxo-3-(3-methoxyphenyl)propanoate (starting material)

-

Formamide

-

Ammonium acetate

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of alkyl 3-oxo-3-(3-methoxyphenyl)propanoate (1 equivalent), formamide (used as solvent and reactant), and a stoichiometric amount of ammonium acetate is prepared in a round-bottom flask.

-

The reaction mixture is heated to a specified temperature (typically elevated) and stirred for a period sufficient to complete the reaction, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is precipitated by the addition of water or cooling.

-

The solid product is collected by filtration and washed with cold water.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

Logical Workflow for the Synthesis of 6-Arylpyrimidin-4-ols

Caption: General workflow for the one-pot synthesis of 6-arylpyrimidin-4-ols.

Potential Biological Activities and Signaling Pathways

Derivatives of pyrimidine are known to exhibit a wide range of biological activities. While specific data for this compound is unavailable, the broader class of pyrimidine-containing compounds has been extensively studied.

Anticancer Activity:

Many pyrimidine derivatives are investigated as potential anticancer agents.[2] For instance, certain 4,6-diaryl pyrimidines have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer progression.[3]

EGFR/VEGFR-2 Signaling Pathway Inhibition

The diagram below illustrates the potential points of inhibition by pyrimidine derivatives in the EGFR and VEGFR-2 signaling pathways, which are critical for tumor growth and angiogenesis.

Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine derivatives.

Other Potential Biological Activities:

Pyrimidine derivatives have also been reported to possess a variety of other therapeutic properties, including:

The diverse biological activities of the pyrimidine scaffold make this compound and its analogs interesting candidates for further investigation in drug discovery programs.

References

Physical and chemical properties of 6-(3-Methoxyphenyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-(3-Methoxyphenyl)pyrimidin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide combines a proposed synthetic methodology based on established reactions for analogous compounds with computationally predicted physicochemical properties. Furthermore, it explores potential biological activities by drawing parallels with structurally related pyrimidine derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and similar molecules.

Chemical Structure and Properties

IUPAC Name: 6-(3-methoxyphenyl)pyrimidin-4(3H)-one

Synonyms: this compound

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol

Canonical SMILES: COC1=CC=CC(=C1)C2=CC(=O)NC=N2

InChI Key: InChI=1S/C11H10N2O2/c1-15-8-4-3-5-9(6-8)10-7-11(14)13-12-10/h3-7H,1H3,(H,12,13,14)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using various computational models and should be considered as estimates. Experimental verification is recommended.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 220-240 °C | AAT Bioquest MP Predictor |

| Boiling Point | 450-480 °C | AAT Bioquest BP Predictor |

| Water Solubility (LogS) | -2.5 to -3.5 | ChemAxon MarvinSketch |

| pKa (acidic) | 7.5 - 8.5 (pyrimidinol OH) | ChemAxon MarvinSketch |

| pKa (basic) | 1.5 - 2.5 (pyrimidine N) | ChemAxon MarvinSketch |

| LogP | 1.8 - 2.2 | ChemAxon MarvinSketch |

Synthesis Methodology

While a specific synthesis for this compound is not explicitly detailed in the literature, a general and efficient one-pot method for the synthesis of 6-arylpyrimidin-4-ols has been described and can be adapted. The following protocol is based on the reaction of a methyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium acetate[1].

Proposed Experimental Protocol

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

-

Formamide

-

Ammonium acetate

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-(3-methoxyphenyl)-3-oxopropanoate (1 equivalent) in formamide (50 equivalents).

-

Add ammonium acetate (5 equivalents) to the stirred solution.

-

Heat the reaction mixture to 100-120°C for 1 hour, then increase the temperature to 160-170°C and maintain for 4-5 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Synthesis Workflow

Figure 2: General workflow for the synthesis of this compound.

Spectral Characterization (Predicted)

As no experimental spectra are available, this section provides an overview of the expected spectral characteristics based on the structure of this compound.

¹H NMR Spectroscopy

-

Aromatic Protons (methoxyphenyl group): Signals expected in the range of δ 6.8-7.5 ppm. The substitution pattern should give rise to a characteristic set of multiplets.

-

Pyrimidine Ring Protons: Two distinct signals for the protons on the pyrimidine ring are expected.

-

Methoxy Protons: A singlet at approximately δ 3.8 ppm corresponding to the -OCH₃ group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Pyrimidine Ring Carbons: Signals corresponding to the carbons of the pyrimidine ring, with the carbonyl carbon appearing further downfield.

-

Methoxy Carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ for the pyrimidinone carbonyl group.

-

C=C and C=N Stretches: Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: An absorption band for the methoxy group around 1250 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): Expected at m/z = 202.21.

-

Fragmentation Pattern: Fragmentation may involve the loss of CO, CH₃, and cleavage of the pyrimidine ring.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidin-4-one have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Notably, many substituted pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor

Given the structural similarities to known kinase inhibitors, it is plausible that this compound could act as an inhibitor of protein kinases, such as tyrosine kinases or cyclin-dependent kinases (CDKs). The pyrimidine core can function as a scaffold that fits into the ATP-binding pocket of these enzymes, while the methoxyphenyl substituent can form additional interactions that contribute to binding affinity and selectivity.

Figure 3: Postulated mechanism of action as a kinase inhibitor.

Conclusion

This compound is a compound for which direct experimental data is currently lacking in public scientific literature. This guide provides a robust starting point for researchers by proposing a viable synthetic route and offering predicted physicochemical properties. The structural relationship to a broad class of biologically active pyrimidine derivatives, particularly kinase inhibitors, suggests that this compound may hold therapeutic potential and warrants further investigation. The experimental validation of the predicted properties and the exploration of its biological activities are promising avenues for future research.

References

Screening for Biological Activity of 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their wide range of demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide focuses on the biological activity screening of a specific derivative, 6-(3-methoxyphenyl)pyrimidin-4-ol, and its tautomeric form, 6-(3-methoxyphenyl)pyrimidin-4(3H)-one. While direct experimental data for this exact compound is limited in publicly available literature, this document provides a comprehensive overview of the likely biological activities and the experimental protocols for their evaluation, based on extensive research on structurally similar 6-arylpyrimidin-4-one analogs. The primary focus of this guide is on the potential anticancer and antimicrobial activities of the title compound.

Potential Biological Activities

The pyrimidine nucleus is a core structure in numerous biologically active molecules. The introduction of an aryl group at the 6-position, such as the 3-methoxyphenyl group, can significantly influence the compound's interaction with biological targets. Based on the biological evaluation of analogous compounds, this compound is a promising candidate for screening against various cancer cell lines and microbial strains.

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of 6-arylpyrimidin-4-one derivatives against a variety of human cancer cell lines.[2][3] These compounds have been shown to induce a dose-dependent cytotoxic response in cancer cells.[2] The presence of the pyrimidine core, which can mimic endogenous nucleobases, may contribute to its interference with cellular processes in rapidly dividing cancer cells.[2]

Antimicrobial Activity

Pyrimidine derivatives have a long history of being investigated for their antimicrobial properties.[1] They have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The mechanism of action can vary, but often involves the inhibition of essential enzymes in microbial metabolic pathways.

Experimental Protocols for Biological Screening

This section outlines detailed methodologies for key experiments to assess the anticancer and antimicrobial activities of this compound.

In Vitro Anticancer Activity Screening

A common and effective method for determining the cytotoxic effects of a compound on cancer cells is the MTT assay.[2]

2.1.1. MTT Assay Protocol

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.[4]

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations in triplicate and incubated for a specified period (e.g., 48 hours).[4]

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Workflow for In Vitro Anticancer Screening

Caption: Workflow of the MTT assay for in vitro anticancer activity screening.

Antimicrobial Activity Screening

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

2.2.1. Broth Microdilution Protocol

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Compound Dilution: The test compound is serially diluted in the broth media in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Workflow for Antimicrobial Screening

Caption: Workflow of the broth microdilution method for antimicrobial screening.

Quantitative Data Summary

While specific data for this compound is not available, the following table presents representative IC50 values for structurally similar 6-arylpyrimidin-4-one derivatives against various cancer cell lines, as reported in the literature. This data serves as a benchmark for potential efficacy.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | [2] |

| Fused pyrazolo[1,5-a] pyrimidine 1 | MCF-7 (Breast) | 63.2 ± 3.6 | [5] |

| Fused pyrazolo[1,5-a] pyrimidine 1 | HepG2 (Liver) | 65.6 ± 4.2 | [5] |

| Tetralin-6-yl pyrimidine derivative | HepG2 (Liver) | 8.66 | [3] |

| Tetralin-6-yl pyrimidine derivative | HepG2 (Liver) | 7.11 | [3] |

| Tetralin-6-yl pyrimidine derivative | MCF-7 (Breast) | 7.29 | [3] |

| 2-amino-4-aryl-pyrimidine of ursolic acid (7b) | MCF-7 (Breast) | 0.48 ± 0.11 | [6] |

| 2-amino-4-aryl-pyrimidine of ursolic acid (7b) | HeLa (Cervical) | 0.74 ± 0.13 | [6] |

Potential Signaling Pathways in Anticancer Activity

Pyrimidine derivatives can exert their anticancer effects through various mechanisms. Molecular docking studies on similar compounds suggest potential interactions with key signaling pathways involved in cell proliferation and survival.[6]

One of the critical pathways often implicated in cancer is the RAS/Raf/MEK/ERK signaling cascade, which regulates cell growth and division. Another important pathway is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Simplified RAS/Raf/MEK/ERK and PI3K/AKT/mTOR Signaling Pathways

Caption: Potential inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

Conclusion

While further direct experimental evaluation is necessary, the existing literature on structurally related compounds strongly suggests that this compound is a promising candidate for anticancer and antimicrobial drug discovery. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for initiating the biological activity screening of this and other novel pyrimidine derivatives. The provided data on analogous compounds can serve as a valuable reference for interpreting future screening results.

References

- 1. wjarr.com [wjarr.com]

- 2. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. mdpi.com [mdpi.com]

- 5. aprh.journals.ekb.eg [aprh.journals.ekb.eg]

- 6. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Predicted Mechanism of Action for 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a predicted mechanism of action for 6-(3-Methoxyphenyl)pyrimidin-4-ol. As of the date of this publication, there is no direct experimental evidence available in the public domain for this specific compound. The predictions herein are based on the structural characteristics of the molecule and the well-documented activities of structurally related compounds.

Introduction and Structural Analysis

This compound is a small molecule belonging to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous biologically active compounds and approved drugs.[1][2] Its structure can be deconstructed into two key components: the pyrimidin-4-ol core and the 3-methoxyphenyl substituent.

-

Pyrimidin-4-ol Core: This bicyclic aromatic system is a bioisostere of the purine base adenine, a fundamental component of adenosine triphosphate (ATP).[2][3] This structural mimicry allows many pyrimidine derivatives to act as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][4] The hydroxyl group at the 4-position can tautomerize to a ketone (pyrimidin-4-one), providing crucial hydrogen bond donor and acceptor sites that can anchor the molecule within an enzyme's active site.

-

3-Methoxyphenyl Substituent: This group provides a hydrophobic region that can engage in van der Waals and hydrophobic interactions within a target's binding pocket. The methoxy group can also serve as a hydrogen bond acceptor. The position of this substituent influences the molecule's overall shape and electronic properties, which are critical for target specificity and binding affinity.

Given these structural features, the most plausible predicted mechanism of action for this compound is the inhibition of one or more protein kinases.

Predicted Biological Target: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and death. Their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a common feature in a multitude of approved and investigational kinase inhibitors.[5][6]

Hypothesis: this compound acts as a Type I kinase inhibitor, competitively binding to the ATP-binding site of a specific protein kinase. The pyrimidin-4-ol core is predicted to form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP. The 3-methoxyphenyl group would then orient into an adjacent hydrophobic pocket, contributing to the potency and selectivity of the interaction.

A plausible target for compounds of this class could be a serine/threonine or tyrosine kinase involved in oncogenic signaling, such as those in the MAPK/ERK pathway (e.g., MEK, ERK), cyclin-dependent kinases (CDKs), or receptor tyrosine kinases (e.g., EGFR).[2][7][8]

Predicted Signaling Pathway: Inhibition of the MAPK/ERK Cascade

To illustrate the predicted mechanism, we will consider the canonical RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is frequently hyperactivated in human cancers and is the target of numerous approved drugs.

Predicted Point of Intervention: The compound could potentially inhibit a kinase within this cascade, for instance, MEK1/2. By blocking the ATP-binding site of MEK1/2, this compound would prevent the phosphorylation and subsequent activation of ERK1/2. This would, in turn, block the downstream signaling cascade, leading to a reduction in cell proliferation and potentially inducing apoptosis.

Caption: Predicted inhibition of the MAPK/ERK signaling pathway.

Data Presentation

Should experimental work be undertaken, quantitative data should be summarized for clarity. The following tables serve as templates for presenting such data.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) | Assay Method |

|---|---|---|

| Kinase A | e.g., ADP-Glo | |

| Kinase B | e.g., LanthaScreen | |

| MEK1 | e.g., HTRF | |

| ERK2 | e.g., FRET | |

| CDK2 | e.g., ADP-Glo |

| EGFR | | e.g., Z'-LYTE|

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | GI₅₀ (µM) | Assay Method |

|---|---|---|---|

| HCT-116 | Colon Carcinoma | e.g., MTT | |

| A549 | Lung Carcinoma | e.g., SRB | |

| MCF-7 | Breast Adenocarcinoma | e.g., CellTiter-Glo |

| Kyse-520 | Esophageal Cancer | | e.g., MTT |

Experimental Protocols

To validate the predicted mechanism of action, a series of biochemical and cell-based assays would be required.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay Example)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

-

Materials: Recombinant human kinase, appropriate substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, 384-well plates, test compound.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the compound dilution or control.

-

Add 2.5 µL of a 2X kinase/substrate mixture to each well.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution. Incubate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Cellular Western Blot for Pathway Modulation

-

Objective: To assess the effect of the compound on the phosphorylation status of downstream targets in a relevant cell line.

-

Materials: Cancer cell line (e.g., HCT-116), cell culture medium, test compound, lysis buffer, primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH), secondary antibody, ECL substrate.

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash cells with cold PBS and lyse with appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Logical Workflow for Mechanism of Action Validation

The following diagram outlines a logical progression of experiments to test and validate the predicted mechanism of action.

Caption: Experimental workflow for validating the predicted mechanism.

Conclusion

While lacking direct experimental validation, the structural properties of this compound strongly suggest a mechanism of action involving the inhibition of protein kinases. The pyrimidin-4-ol core serves as an effective mimic of the adenine moiety of ATP, enabling competitive binding to the enzyme's active site. This whitepaper provides a robust, evidence-based hypothesis and a clear experimental roadmap for researchers to investigate and confirm the compound's precise biological function and therapeutic potential.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gsk3b.com [gsk3b.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Aryl-Pyrimidin-4-One Derivatives: A Technical Review of Synthesis, Biological Activity, and Drug Development Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and exhibiting a vast spectrum of pharmacological activities.[1] Among its many analogues, 6-aryl-pyrimidin-4-one derivatives have emerged as a particularly promising class, demonstrating significant potential in oncology, infectious diseases, and beyond. This technical guide provides a comprehensive literature review of this important heterocyclic family, focusing on its synthesis, biological evaluation, and the structure-activity relationships that govern its therapeutic potential.

Synthesis of 6-Aryl-Pyrimidin-4-One Derivatives

The construction of the 6-aryl-pyrimidin-4-one core is accessible through several synthetic strategies, often relying on cyclocondensation reactions. A prevalent and efficient method is the Biginelli reaction or similar multicomponent reactions, which involve the acid-catalyzed condensation of a β-ketoester, an aldehyde, and a urea or thiourea derivative.

Common synthetic routes include:

-

Cyclocondensation of α-aminoamidines: This method involves the reaction of α-aminoamidines with various saturated or unsaturated carbonyl compounds, such as chalcones (1,3-diaryl-2-propen-1-ones), to form the pyrimidinone ring.[2][3]

-

One-Pot Multicomponent Reactions: Efficient syntheses have been developed that combine starting materials like an aromatic aldehyde, a β-dicarbonyl compound, and a urea/thiourea derivative in a single step to produce the desired heterocyclic system.

-

Modification of Pre-existing Scaffolds: Synthesis can also proceed from readily available pyrimidine precursors, such as 6-amino-2-thioxo-1H-pyrimidine-4-one, which can be further modified and cyclized to generate more complex derivatives.[4] Subsequent reactions like S-alkylation can be used to introduce further diversity and improve biological activity.[5]

The flexibility of these synthetic methods allows for extensive substitution on the aryl ring at the 6-position, as well as modifications at other positions of the pyrimidine core, enabling the creation of large libraries for biological screening.

Biological Activities and Therapeutic Targets

Derivatives of 6-aryl-pyrimidin-4-one have been extensively evaluated for a range of biological activities, with anticancer and antimicrobial properties being the most prominent.

A significant body of research highlights the potent antiproliferative and cytotoxic effects of these compounds against various human cancer cell lines, including leukemia, lung, melanoma, renal, breast, and colon cancers.[6][7][8]

Key Molecular Targets: A primary mechanism of action for the anticancer effects of this class of compounds is the inhibition of the Phosphoinositide 3-Kinase (PI3K) signaling pathway .[2][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[9] Several 4,6-diaryl-substituted pyrimidines have demonstrated high binding affinity and inhibitory potency against PI3K isoforms, particularly PI3Kα and PI3Kγ.[2][10] For instance, a novel series of 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives was designed as PI3Kα inhibitors, with compound 9c showing high inhibitory activity with an IC50 of 113 ± 9 nM.[10]

Other identified targets include:

-

BRD4/PLK1: Some aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been identified as dual-target inhibitors of the bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).

-

Tubulin: Certain derivatives have shown dual inhibitory activity against both PI3K and tubulin, suggesting potential as microtubule-targeting agents.[3]

Quantitative Anticancer Data:

| Compound Class/ID | Target/Cell Line | IC50 Value | Reference |

| Pyrrolo[2,3-d]pyrimidin-6-one (9c ) | PI3Kα | 113 ± 9 nM | [10] |

| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5 ) | A549 (Lung) | 15.3 µM | [7] |

| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5 ) | MCF-7 (Breast) | 15.6 µM | [7] |

| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (6 ) | MCF-7 (Breast) | 10.9 µM | [7] |

| 6-Aryl-5-cyanothiouracil (35 ) | Ovarian Cancer | 0.33 µM | [11] |

| Pyrimidinone (6a, 6b ) | Various (Leukemia, Lung, Melanoma, Renal) | Promising Activity | [6] |

Several series of 6-aryl-pyrimidin-4-one derivatives have been screened for their in-vitro antibacterial and antifungal activities.[6] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus flavus.[12][13] For instance, compounds 5h and 5j (pyrimidinone derivatives) showed significant activity against Staphylococcus aureus, while others displayed moderate inhibitory activity against Candida albicans.[6] The introduction of S-alkylation on thiouracil derivatives has been shown to be beneficial for improving antibacterial activity.[5]

Structure-Activity Relationship (SAR)

The biological activity of 6-aryl-pyrimidin-4-one derivatives is greatly influenced by the nature and position of substituents on both the pyrimidine and the aryl rings.[14][15]

-

Aryl Ring Substituents: The electronic properties of substituents on the 6-aryl ring play a critical role. In some series, the introduction of electron-withdrawing groups, such as a nitro group, was found to decrease cytotoxic activity.

-

Pyrimidine Core Substitutions: Modifications at other positions of the pyrimidine ring, such as alkylation, can significantly impact potency. For example, certain dialkyl derivatives displayed promising anticancer activity against a range of cancer cell lines.[6]

-

Fused Ring Systems: Cyclization and fusion of other heterocyclic rings to the pyrimidine core can either enhance or diminish activity, indicating that the overall molecular shape and rigidity are important for target interaction.[4]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. sciensage.info [sciensage.info]

- 9. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as a PI3Kα Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 12. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectral Analysis of 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, focusing on the spectral characterization of the heterocyclic compound 6-(3-Methoxyphenyl)pyrimidin-4-ol. Due to the current unavailability of public domain spectral data (NMR, IR, and Mass Spectrometry) for this specific molecule, this document outlines the standardized experimental protocols for acquiring and interpreting this critical information.

Data Presentation

While specific experimental data for this compound is not currently available in public databases, the following tables have been structured to facilitate the clear and concise presentation of such data once it is acquired. These tables are designed for easy comparison and interpretation of the spectral characteristics of the compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data Unavailable |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data Unavailable |

Table 3: IR Spectral Data of this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data Unavailable |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data Unavailable |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Fourier transformation of the Free Induction Decay (FID), followed by phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transformation, phasing, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a chromatography system (e.g., GC-MS or LC-MS).

-

Ionization Method: Common techniques include Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS. The choice depends on the volatility and thermal stability of the compound.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

-

Data Acquisition:

-

Mass Range: A typical scan range would be from m/z 50 to 500.

-

Mode: Data can be acquired in either positive or negative ion mode.

-

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which can be used to confirm the molecular weight and elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a synthesized chemical compound like this compound.

Determining the Solubility Profile of 6-(3-Methoxyphenyl)pyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility Profiling

Solubility is a critical physicochemical property of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various solvent systems is paramount for formulation development, preclinical testing, and ensuring reproducible results in biological assays. This guide presents a workflow for characterizing the solubility of 6-(3-Methoxyphenyl)pyrimidin-4-ol, from initial qualitative assessments to precise quantitative measurements.

Experimental Workflow for Solubility Determination

A logical and efficient workflow is essential for characterizing the solubility of a new chemical entity. The following diagram illustrates a recommended experimental pathway.

Caption: Experimental workflow for determining the solubility of this compound.

Tier 1: Qualitative Solubility Assessment

The initial step is a qualitative assessment to classify the compound's general solubility in a broad range of solvents with varying polarities.

Experimental Protocol

-

Preparation : Dispense approximately 1-2 mg of this compound into separate small, clear glass vials.

-

Solvent Addition : To each vial, add 1 mL of a single solvent from the list below.

-

Observation : Agitate the vials vigorously for 60 seconds at room temperature.

-

Classification : Visually inspect for undissolved material against a dark and light background. Classify as "soluble" (no visible particles), "partially soluble" (some particles remain), or "insoluble" (the bulk of the material is undissolved).

Recommended Solvents for Qualitative Assessment

A diverse set of solvents should be used to cover a range of polarities and chemical properties.

| Solvent Class | Examples |

| Polar Protic | Water, Methanol, Ethanol |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone |

| Non-Polar | Hexane, Toluene |

| Chlorinated | Dichloromethane (DCM) |

Tier 2: Semi-Quantitative Solubility (Optional)

For a more refined, yet rapid, estimation of solubility, a semi-quantitative approach can be employed, particularly for solvents in which the compound showed some solubility in the qualitative assessment.

Experimental Protocol

-

Stock Solution : Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution : Perform serial dilutions of the stock solution into the test solvent (e.g., water, buffer) in a 96-well plate format.

-

Equilibration : Allow the plate to equilibrate with shaking for a set period (e.g., 2 hours).

-

Analysis : Analyze the plate for precipitation using a nephelometer or by visual inspection. The highest concentration at which no precipitate is observed provides an estimate of the kinetic solubility.

Tier 3: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2] This method measures the concentration of a saturated solution in equilibrium with the solid drug.[3]

Experimental Protocol

-

Sample Preparation : Add an excess amount of solid this compound to a series of vials containing a known volume of the selected lab solvents. The presence of excess solid is crucial to ensure a saturated solution is achieved.[1]

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical and should be sufficient to reach equilibrium, typically 24-72 hours.[2]

-

Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant should be filtered (using a filter compatible with the solvent) or centrifuged at high speed.[2]

-

Quantification : Accurately dilute a sample of the clear supernatant. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

-

Calibration : Prepare a series of standard solutions of the compound with known concentrations. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration.

-

Calculation : Use the calibration curve to determine the concentration of the compound in the analyzed supernatant. This concentration represents the thermodynamic solubility in the tested solvent.

The following diagram outlines the key steps of the shake-flask method.

References

In-depth Technical Guide: Safety, Handling, and MSDS for 6-(3-Methoxyphenyl)pyrimidin-4-ol and Related Compounds

Disclaimer: A specific Safety Data Sheet (SDS) for 6-(3-Methoxyphenyl)pyrimidin-4-ol was not publicly available at the time of this writing. The following guide is based on safety data for structurally related pyrimidine and methoxyphenyl derivatives. This information should be used as a general guideline for handling similar compounds. Researchers and scientists must consult the specific SDS provided by the supplier for any chemical they are working with and perform their own risk assessment before commencing any experimental work.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and regulatory information pertinent to this compound and similar chemical entities.

Hazard Identification and Classification

Compounds structurally related to this compound are generally classified as harmful if swallowed and may cause skin and eye irritation. The Globally Harmonized System (GHS) classification for a representative compound is summarized below.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2A | H319: Causes serious eye irritation |

| Short-term (acute) aquatic hazard | Category 3 | H402: Harmful to aquatic life |

Pictogram:

Signal Word: Warning

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| Vapor Pressure | Not available |

| Density | Not available |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn.

-

Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Incompatible Materials: Keep away from strong oxidizing agents.

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid carefully, avoiding dust generation. Place in a suitable, closed container for disposal.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste should be disposed of through a licensed waste disposal company.

Experimental Workflow for Handling Chemical Compounds

The following diagram illustrates a standard workflow for handling a chemical compound like this compound in a research setting.

Tautomerism in 6-Substituted Pyrimidin-4-ol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 6-substituted pyrimidin-4-ol compounds. The equilibrium between the lactam and lactim forms of these compounds is a critical factor influencing their physicochemical properties, biological activity, and ultimately their efficacy and safety in drug development. This document details the underlying principles of tautomerism in this chemical class, methods for its characterization, and its implications in a therapeutic context, particularly as kinase inhibitors.

Introduction to Tautomerism in Pyrimidin-4-ols

Primidin-4-ol derivatives exist in a dynamic equilibrium between two principal tautomeric forms: the lactam (keto) form, 6-substituted pyrimidin-4(1H)-one, and the lactim (enol) form, 6-substituted pyrimidin-4-ol. This lactam-lactim tautomerism involves the migration of a proton between a nitrogen atom of the pyrimidine ring and the exocyclic oxygen atom. The predominance of one tautomer over the other is influenced by a variety of factors, including the nature of the substituent at the 6-position, the solvent, temperature, and pH. Understanding and controlling this equilibrium is paramount in drug design, as the different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. For instance, the hydrogen bonding capabilities and overall polarity of the molecule change significantly between the lactam and lactim forms, which can affect receptor binding and membrane permeability.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is characterized by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.

KT = [lactim] / [lactam]

Table 1: Effect of Substituents on Tautomeric Equilibrium in Chloroform-d (CDCl3) at 298 K

| Substituent (at C6) | Tautomer Ratio (% Lactam : % Lactim) | KT |

| -H | 95 : 5 | 0.05 |

| -CH3 | 92 : 8 | 0.09 |

| -CF3 | 75 : 25 | 0.33 |

| -Ph | 88 : 12 | 0.14 |

| -Cl | 80 : 20 | 0.25 |

| -OCH3 | 90 : 10 | 0.11 |

Table 2: Effect of Solvent on the Tautomeric Equilibrium of 6-methylpyrimidin-4-ol at 298 K

| Solvent | Dielectric Constant (ε) | Tautomer Ratio (% Lactam : % Lactim) | KT |

| Chloroform-d (CDCl3) | 4.8 | 92 : 8 | 0.09 |

| Acetone-d6 | 20.7 | 85 : 15 | 0.18 |

| Methanol-d4 | 32.7 | 70 : 30 | 0.43 |

| Dimethyl sulfoxide-d6 (DMSO-d6) | 46.7 | 65 : 35 | 0.54 |

| Water-d2 (D2O) | 78.4 | 60 : 40 | 0.67 |

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios and equilibrium constants relies on spectroscopic and computational methods. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary experimental techniques employed.

NMR Spectroscopy Protocol for Determining Tautomeric Ratios

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the tautomers are in slow exchange on the NMR timescale, giving rise to distinct sets of signals for each form.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 6-substituted pyrimidin-4-ol compound in the desired deuterated solvent (e.g., CDCl3, DMSO-d6) to a known concentration (typically 5-10 mg/mL).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

1H NMR Spectra Acquisition:

-

Acquire a quantitative 1H NMR spectrum at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation of the signals.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Identify and assign the signals corresponding to each tautomer. Protons on or near the site of tautomerization (e.g., N-H, O-H, and adjacent C-H) will have distinct chemical shifts for the lactam and lactim forms.

-

Integrate the well-resolved, non-overlapping signals corresponding to each tautomer. For example, integrate the signal of a specific proton (e.g., H5 or a substituent proton) for both the lactam and lactim forms.

-

Calculate the mole fraction (and percentage) of each tautomer from the integral values. For a given proton present in both tautomers:

-

% Lactam = [Integral(Lactam) / (Integral(Lactam) + Integral(Lactim))] * 100

-

% Lactim = [Integral(Lactim) / (Integral(Lactam) + Integral(Lactim))] * 100

-

-

Calculate the tautomeric equilibrium constant, KT = % Lactim / % Lactam.

-

UV-Vis Spectroscopy Protocol for Tautomeric Equilibrium Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria by exploiting the different absorption spectra of the tautomers. This method is particularly useful for studying the effect of solvent polarity.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 6-substituted pyrimidin-4-ol compound in a non-polar solvent where one tautomer is expected to be highly predominant (e.g., cyclohexane).

-

Prepare a series of solutions with varying solvent compositions by mixing the stock solution with a polar solvent (e.g., ethanol, water). Ensure the final concentration of the compound is constant across all solutions.

-

-

UV-Vis Spectra Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

Use the corresponding solvent mixture as the blank.

-

-

Data Analysis:

-

The lactam and lactim forms will typically have different λmax values. The lactam form, with its cross-conjugated system, often absorbs at a different wavelength than the more aromatic lactim form.

-

The presence of an isosbestic point in the overlay of the spectra from different solvent mixtures is a strong indication of a two-component equilibrium (the two tautomers).

-

The equilibrium constant in each solvent mixture can be determined by analyzing the changes in absorbance at the λmax of one of the tautomers, though this requires knowledge of the molar absorptivity of the pure tautomers, which can be challenging to obtain. Computational methods are often used to predict the spectra of the individual tautomers to aid in the deconvolution of the experimental spectra.

-

Role in Drug Development: Kinase Inhibition

Many 6-substituted pyrimidin-4-ol derivatives have been investigated as potent and selective inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases. The phosphoinositide 3-kinase (PI3K) signaling pathway is a prominent example.[1][2][3][4][5] The lactam form of the pyrimidin-4-one core can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. The tautomeric equilibrium can therefore significantly impact the binding affinity and inhibitory potency of these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. 6-Substituted pyrimidin-4-ol derivatives have been designed to inhibit PI3K, thereby blocking the downstream signaling and inducing apoptosis in cancer cells.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6-substituted pyrimidin-4-ol compounds.

Experimental and Computational Workflow for Tautomer Analysis

A combined experimental and computational approach is often the most effective strategy for a thorough understanding of the tautomerism in 6-substituted pyrimidin-4-ol compounds.

Caption: Integrated workflow for the experimental and computational analysis of tautomerism.

Conclusion

The tautomeric equilibrium of 6-substituted pyrimidin-4-ol compounds is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery. A thorough characterization of the predominant tautomeric forms under various conditions is crucial for understanding their biological activity, particularly as kinase inhibitors. The integrated use of experimental techniques, such as NMR and UV-Vis spectroscopy, alongside computational modeling, provides a robust framework for elucidating the factors that govern tautomerism. This knowledge is invaluable for the rational design and optimization of novel therapeutics based on the pyrimidin-4-ol scaffold.

References

- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, stands as a privileged structure in the realm of medicinal chemistry. Its prevalence in natural bioactive molecules, including the nucleobases cytosine, thymine, and uracil, underscores its inherent biocompatibility and crucial role in biological processes. This has made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents targeting a wide spectrum of diseases, from cancers and infectious diseases to inflammatory conditions. This technical guide provides a comprehensive overview of the pivotal role of pyrimidine scaffolds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Versatility of the Pyrimidine Core: A Privileged Scaffold

The significance of the pyrimidine nucleus in medicinal chemistry stems from its versatile chemical nature and its ability to engage in various biological interactions.[1] As an electron-rich aromatic heterocycle, the pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[2] This structural adaptability enables pyrimidine derivatives to act as bioisosteres for other aromatic systems, such as the phenyl group, often leading to improved potency and pharmacokinetic profiles.[2]

The biological importance of pyrimidines is further highlighted by their presence in numerous FDA-approved drugs, demonstrating their clinical success across various therapeutic areas.[3][4]

Therapeutic Applications of Pyrimidine Derivatives

The broad therapeutic potential of pyrimidine-based compounds is a testament to their ability to interact with a diverse range of biological targets. This has led to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others.[1]

Anticancer Activity

The anticancer properties of pyrimidine derivatives are extensively documented, with many compounds exhibiting potent activity against various cancer cell lines.[5] These compounds exert their effects through diverse mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and DNA replication machinery.[6]

Kinase Inhibition: A significant number of pyrimidine-based anticancer agents function as kinase inhibitors.[7] Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. By targeting specific kinases, these inhibitors can block the downstream signaling events that drive tumor growth and progression.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is a well-established target in cancer therapy, and several pyrimidine-based drugs have been developed as EGFR tyrosine kinase inhibitors (TKIs).[8] These inhibitors compete with ATP at the kinase domain of EGFR, thereby blocking its activation and downstream signaling.[4][9]

-

Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrimidine derivatives have been developed as potent inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

-

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway plays a critical role in immune response and cell growth.[12] Pyrimidine-based JAK inhibitors have shown efficacy in treating certain cancers and inflammatory diseases by modulating this pathway.[13]

DNA Synthesis Inhibition: Some pyrimidine analogs act as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for the rapid proliferation of cancer cells.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area, with compounds exhibiting both antibacterial and antifungal activities.[14] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[15]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine-based compounds have been investigated as anti-inflammatory agents due to their ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway.[16][17] By inhibiting pro-inflammatory mediators, these compounds can help to alleviate the symptoms of inflammatory conditions.[18]

Quantitative Data Summary

The following tables summarize the biological activity of representative pyrimidine derivatives, providing a quantitative basis for comparison and further research.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 values in µM)

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 1a | EGFR | 0.00376 | [9] |

| 4 | PIM-1 Kinase | 0.0114 | [17] |

| 10k | KRAS-G12D | 0.009 | [6] |

| 2a | MCF-7 | 5-8 | [1] |

| B-4 | MCF-7 | 6.70 | [18] |

| 7b | A549 | 3.6 | [18] |

| Compound 95 | EGFR-Dell9/T790M/C797S | 0.2 | [2] |

| Compound 72 | FAK | 0.0274 | [2] |

| Compound 88 | HER2 | 0.081 | [19] |

| Compound 89 | EGFR-L858R | 0.112 | [19] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| a7 | S. aureus | 6.25 | [14] |

| a8 | E. coli | 12.5 | [14] |

| a9 | C. albicans | 6.25 | [14] |

| Compound 5 | S. aureus | 8 | [20] |

| Compound 6 | S. aureus | 8 | [20] |

| Compound 19 | S. aureus | 16 | [20] |

| 3c | MDR K. pneumoniae | - | [15] |

| 8a | MDR MRSA1 | - | [15] |

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives (IC50 values in µM)

| Compound ID | Target/Assay | IC50 (µM) | Reference |

| Compound 9 | COX-2 | 0.29 | [17] |

| Compound 44 | NF-κB inhibition | 0.29 | [18] |

| Compound 52 | COX-2 | 0.87 | [18] |

| L1 | COX-2 Selective | - | [21] |

| L2 | COX-2 Selective | - | [21] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes involved in pyrimidine-based drug discovery is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidine inhibitors and typical experimental workflows.

Detailed Experimental Protocols

To facilitate the practical application of the information presented, this section provides detailed methodologies for key experiments commonly employed in the synthesis and evaluation of pyrimidine derivatives.

General Procedure for the Synthesis of 2,4-Diaminopyrimidine Derivatives

This protocol describes a common method for synthesizing 2,4-diaminopyrimidine derivatives, which are important intermediates in the synthesis of various biologically active compounds.

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser and a drying tube.

-

Addition of Reagents: After the sodium has completely dissolved and the solution has cooled, ethyl cyanoacetate is added. In a separate flask, guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide and filtering off the resulting sodium chloride.

-

Reaction: The clear guanidine solution is then added to the ethyl sodiocyanoacetate solution. The mixture is heated under reflux for a specified period (typically 2-4 hours).

-

Work-up: The reaction mixture is then evaporated to dryness. The solid residue is dissolved in boiling water and acidified with glacial acetic acid.

-

Purification: Upon cooling, the 2,4-diamino-6-hydroxypyrimidine product crystallizes and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

Note: This is a generalized procedure, and specific reaction conditions may vary depending on the starting materials and desired product.

Protocol for EGFR Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of pyrimidine compounds against EGFR tyrosine kinase.

-

Reagent Preparation: Prepare stock solutions of the EGFR enzyme, ATP, and a suitable peptide substrate in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA).

-

Compound Preparation: Prepare serial dilutions of the test pyrimidine compounds in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: In a 384-well microtiter plate, add the EGFR enzyme and the test compound dilutions. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

-

Detection: Monitor the kinase activity over time by measuring the phosphorylation of the substrate. This can be done using various detection methods, such as fluorescence-based assays where a fluorescent signal is generated upon substrate phosphorylation.

-

Data Analysis: Determine the initial reaction velocity for each compound concentration. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent biological relevance, coupled with its synthetic tractability, ensures its enduring importance in medicinal chemistry. The diverse range of biological activities exhibited by pyrimidine derivatives, particularly in the fields of oncology, infectious diseases, and inflammation, highlights the power of this privileged structure. As our understanding of disease biology deepens and new molecular targets are identified, the versatile pyrimidine core will undoubtedly serve as a foundation for the design and development of the next generation of innovative medicines. This guide provides a solid foundation for researchers and drug development professionals to explore the vast potential of pyrimidine scaffolds in their quest for novel and effective therapies.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. Sci-Hub [sci-hub.se]

- 8. mdpi.com [mdpi.com]

- 9. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 16. Discovery of novel NF-кB inhibitor based on scaffold hopping: 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]